3-(1H-benzimidazol-2-yl)aniline
Overview
Description
3-(1H-benzimidazol-2-yl)aniline is an organic compound that belongs to the class of benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has been used as an n-type dopant for C 60 fullerene, which is an n-type semiconductor in organic and printed electronics .
Molecular Structure Analysis
The InChI code for 3-(1H-benzimidazol-2-yl)aniline is 1S/C13H11N3/c14-10-5-3-4-9 (8-10)13-15-11-6-1-2-7-12 (11)16-13/h1-8H,14H2, (H,15,16) . This indicates that the compound contains 13 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
3-(1H-benzimidazol-2-yl)aniline is a solid at room temperature . It has a molecular weight of 209.25 .Scientific Research Applications
Chemosensors for Aluminum Ion Detection in Cells : A study developed efficient chemosensors using derivatives of 3-(1H-benzimidazol-2-yl)aniline for detecting Al³⁺ ions in living cells, which could have applications in biological and environmental monitoring (Shree, Sivaraman, Siva, & Chellappa, 2019).
Copper(II) Complexes for DNA Binding and Anticancer Activity : A series of new benzimidazole-based copper(II) complexes were synthesized and evaluated for their ability to bind to DNA and their cytotoxic effects against cancer cell lines (Paul et al., 2015).
Crystal Structure in Cadmium(II) Complexes : The crystal structure of a 3-(1H-benzimidazol-2-yl)aniline CdII complex was investigated, revealing a distorted octahedral geometry. This could have implications for materials science and coordination chemistry (Kim & Kang, 2019).
DNA-Binding and Antioxidant Activities of Silver(I) Complexes : Compounds containing 3-(1H-benzimidazol-2-yl)aniline derivatives were synthesized and their DNA-binding properties and antioxidant activities were studied, suggesting potential applications in biochemistry and pharmacology (Wu et al., 2014).
Polymerization Reactions : The reactivity of 3-(1H-benzimidazol-2-yl)aniline derivatives in forming ZnII and CuII carboxylate complexes was studied. These complexes catalyze ring-opening polymerization of ϵ-caprolactone, indicating their potential use in polymer science (Attandoh, Ojwach, & Munro, 2014).
Self-Aggregation of Benzimidazole and Triazole Adducts : A study on the self-aggregation behavior of a compound containing benzimidazole and triazole revealed interesting properties that could be useful in materials science and pharmacology (Sahay & Ghalsasi, 2019).
Glycogen Phosphorylase Inhibitors : Benzimidazol-2-yl-aniline derivatives were synthesized and evaluated as glycogen phosphorylase inhibitors, indicating potential applications in treating metabolic disorders (Galal et al., 2016).
Anticancer Agents : Novel compounds linking triazole and benzimidazole pharmacophores were synthesized and showed significant anti-proliferative activity against renal cancer cell lines (Sahay & Ghalsasi, 2017).
Safety And Hazards
The safety data sheet for 3-(1H-benzimidazol-2-yl)aniline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Relevant Papers There are several relevant papers on the topic of 3-(1H-benzimidazol-2-yl)aniline . These papers discuss various aspects of the compound, including its synthesis, biological evaluation, and antioxidant activity .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBOVFZNCAYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324993 | |
Record name | 3-(1H-benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)aniline | |
CAS RN |
7596-74-9 | |
Record name | 7596-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,3-benzodiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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